4'-(1-Chloropropan-2-yl)-2,4-difluoro-1,1'-biphenyl
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Overview
Description
4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1-chloropropan-2-yl group and two fluorine atoms at the 2 and 4 positions. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl typically involves the following steps:
Alkylation: The 1-chloropropan-2-yl group can be introduced via Friedel-Crafts alkylation using 1-chloropropane and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of 4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloropropan-2-yl group can be replaced by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce double bonds if present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4’-(2-hydroxypropyl)-2,4-difluoro-1,1’-biphenyl.
Oxidation: Formation of 4’-(1-chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl-2,4-dione.
Reduction: Formation of 4’-(2-propyl)-2,4-difluoro-1,1’-biphenyl.
Scientific Research Applications
4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl
- 4-(1-Chloropropan-2-yl)morpholine hydrochloride
- 4-(1-Chloro-2-propanyl)morpholine hydrochloride
Uniqueness
4’-(1-Chloropropan-2-yl)-2,4-difluoro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties
Properties
CAS No. |
62575-29-5 |
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Molecular Formula |
C15H13ClF2 |
Molecular Weight |
266.71 g/mol |
IUPAC Name |
1-[4-(1-chloropropan-2-yl)phenyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C15H13ClF2/c1-10(9-16)11-2-4-12(5-3-11)14-7-6-13(17)8-15(14)18/h2-8,10H,9H2,1H3 |
InChI Key |
PAVRZMWIOGATRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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